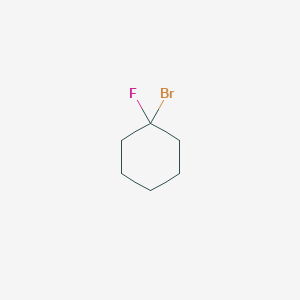

1-Bromo-1-fluorocyclohexane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10BrF |

|---|---|

Molecular Weight |

181.05 g/mol |

IUPAC Name |

1-bromo-1-fluorocyclohexane |

InChI |

InChI=1S/C6H10BrF/c7-6(8)4-2-1-3-5-6/h1-5H2 |

InChI Key |

BNPNIFIUQOPWRT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(F)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-1-fluorocyclohexane: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and properties of the halogenated cyclohexane (B81311) derivative, 1-bromo-1-fluorocyclohexane. While specific experimental data for this compound is limited in publicly available literature, this document outlines a plausible synthetic pathway and projects its key physical and spectroscopic properties based on established chemical principles and data from analogous compounds. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who are interested in the potential applications of this and similar geminal bromofluorinated cyclic scaffolds.

Introduction

Halogenated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by halogen atoms, such as altered lipophilicity, metabolic stability, and binding interactions. The introduction of both bromine and fluorine onto the same carbon atom in a cyclic framework, as in this compound, creates a chiral center and a functional handle for a variety of chemical transformations. This geminal arrangement of two different halogens offers unique reactivity and potential for the synthesis of novel and complex molecular architectures.

This guide will detail a proposed synthetic route for this compound, starting from the readily available cyclohexanone (B45756). Furthermore, it will present a tabulated summary of its predicted physical and spectroscopic properties, which are essential for its identification, characterization, and further application in research and development.

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis of this compound from cyclohexanone involves a three-step sequence:

-

Formation of Cyclohexanone Hydrazone: Cyclohexanone is first converted to its corresponding hydrazone by reaction with hydrazine (B178648).

-

Oxidative Bromination: The hydrazone is then subjected to oxidative bromination to yield 1,1-dibromocyclohexane (B76172).

-

Halogen Exchange (Halex) Reaction: Finally, a selective halogen exchange reaction is performed to replace one of the bromine atoms with a fluorine atom, yielding the target compound, this compound.

Experimental Protocol (Generalized)

The following is a generalized experimental protocol for the proposed synthesis. Note: This protocol is based on analogous transformations and should be optimized for safety and efficiency in a laboratory setting.

Step 1: Synthesis of Cyclohexanone Hydrazone

-

To a stirred solution of cyclohexanone (1.0 eq) in ethanol, add hydrazine hydrate (B1144303) (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Extract the residue with a suitable organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer to obtain the crude cyclohexanone hydrazone, which can be used in the next step without further purification.

Step 2: Synthesis of 1,1-Dibromocyclohexane

-

In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve the crude cyclohexanone hydrazone (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of bromine (2.2 eq) in DCM dropwise to the stirred solution. Control the addition rate to maintain the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation and purify the crude product by vacuum distillation to obtain 1,1-dibromocyclohexane.

Step 3: Synthesis of this compound

-

To a solution of 1,1-dibromocyclohexane (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile (B52724) or sulfolane), add a fluorinating agent such as silver(I) fluoride (B91410) (AgF) or a mixture of potassium fluoride (KF) and a phase-transfer catalyst (e.g., 18-crown-6).

-

Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction by gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

-

Dilute the filtrate with water and extract with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to isolate this compound.

Synthesis Workflow Diagram

Caption: Proposed synthesis of this compound.

Physical and Chemical Properties

As there is a lack of experimentally determined data for this compound, the following table summarizes its computed physical and chemical properties, primarily sourced from the PubChem database.[1] These values provide a useful estimation for handling and characterization of the compound.

| Property | Predicted Value | Data Source |

| Molecular Formula | C₆H₁₀BrF | PubChem[1] |

| Molecular Weight | 181.05 g/mol | PubChem[1] |

| Appearance | Colorless liquid (predicted) | - |

| Boiling Point | 160-180 °C (estimated at 760 mmHg) | Estimation based on analogous compounds |

| Density | ~1.45 g/cm³ (predicted) | - |

| Refractive Index | ~1.48 (predicted) | - |

| LogP (XLogP3) | 3.1 | PubChem[1] |

| CAS Number | 1373033-61-7 | PubChem[1] |

Spectroscopic Properties (Predicted)

Detailed experimental spectroscopic data for this compound are not available. The following sections provide a predictive analysis of the expected spectroscopic features based on the principles of NMR, IR, and mass spectrometry, and by comparison with structurally similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show complex multiplets for the methylene (B1212753) protons of the cyclohexane ring. The chemical shifts will be influenced by the electronegative bromine and fluorine atoms.

-

δ 1.5-2.5 ppm: A series of overlapping multiplets corresponding to the ten protons on the cyclohexane ring. The protons on the carbons adjacent to the C-Br/F carbon (C2 and C6) are expected to be the most downfield-shifted.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by the presence of four distinct signals for the cyclohexane carbons, with the carbon bearing the halogens showing a significant downfield shift and splitting due to coupling with the fluorine atom.

-

δ 90-110 ppm (doublet, ¹JCF ≈ 250-300 Hz): The C1 carbon atom, directly attached to both bromine and fluorine. The large coupling constant is characteristic of a one-bond C-F interaction.[2]

-

δ 30-40 ppm: The C2 and C6 carbons adjacent to the halogenated carbon.

-

δ 20-30 ppm: The C3, C5, and C4 carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by absorptions corresponding to C-H and C-X (X = F, Br) bond vibrations.

-

2850-3000 cm⁻¹: C-H stretching vibrations of the methylene groups in the cyclohexane ring.

-

1000-1100 cm⁻¹: C-F stretching vibration. This is expected to be a strong absorption band.[3]

-

500-700 cm⁻¹: C-Br stretching vibration. This absorption is typically found in the fingerprint region and may be of weak to medium intensity.[3]

Mass Spectrometry

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

-

M⁺ and M⁺+2 peaks: The molecular ion peaks will be observed at m/z values corresponding to the molecular weight of the compound, with the M⁺+2 peak having nearly the same intensity as the M⁺ peak.

-

Fragmentation: Common fragmentation pathways would involve the loss of a bromine radical ([M-Br]⁺), a fluorine radical ([M-F]⁺), or hydrogen halides ([M-HBr]⁺, [M-HF]⁺). The fragmentation of cyclic alkanes would also contribute to the overall pattern.[4][5]

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for halogenated organic compounds. It is expected to be a flammable liquid and an irritant to the skin, eyes, and respiratory system. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a halogenated cyclohexane with potential applications in organic synthesis and medicinal chemistry. Although detailed experimental data for this compound is scarce, this technical guide has provided a plausible synthetic route and a comprehensive set of predicted physical and spectroscopic properties. This information is intended to facilitate further research and exploration of the chemistry and potential applications of this and related geminal bromofluorinated compounds. Researchers are encouraged to use this guide as a starting point for their investigations, with the understanding that the provided protocols and data are predictive and will require experimental validation.

References

A Technical Guide to 1-Bromo-1-fluorocyclohexane: Structure, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-1-fluorocyclohexane is a halogenated aliphatic cyclic compound with potential applications in organic synthesis and drug discovery. Its unique geminal bromo- and fluoro-substituents on a cyclohexane (B81311) ring make it an intriguing building block for introducing these halogens into more complex molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, a plausible synthetic route, and detailed analytical methodologies for the characterization of this compound. While specific experimental data for this compound is limited, this guide consolidates available information and presents generalized protocols based on closely related structures to facilitate further research and application.

Chemical Structure and Properties

This compound possesses a cyclohexane ring with a bromine and a fluorine atom attached to the same carbon atom (C1).

Chemical Structure:

-

Molecular Formula: C₆H₁₀BrF[1]

-

IUPAC Name: this compound[1]

-

Canonical SMILES: C1CCC(CC1)(F)Br[1]

-

InChI: InChI=1S/C6H10BrF/c7-6(8)4-2-1-3-5-6/h1-5H2[1]

-

InChIKey: BNPNIFIUQOPWRT-UHFFFAOYSA-N[1]

Physicochemical Properties

Quantitative data for this compound is primarily based on computational models available through databases like PubChem.

| Property | Value | Source |

| Molecular Weight | 181.05 g/mol | PubChem[1] |

| Monoisotopic Mass | 179.99499 Da | PubChem[1] |

| XLogP3 | 3.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 179.99499 g/mol | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 8 | PubChem[1] |

| Complexity | 76.6 | PubChem[1] |

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not widely reported in the literature. However, a plausible and modern synthetic approach can be adapted from the photoredox-catalyzed addition of dibromofluoromethane (B117605) to alkenes.[2] This method offers a direct route to 1-bromo-1-fluoroalkanes.

Proposed Synthetic Pathway: Photoredox Catalysis

The synthesis would involve the reaction of cyclohexene (B86901) with dibromofluoromethane (CHBr₂F) under photoredox catalysis.

Caption: Proposed synthesis of this compound via photoredox catalysis.

Experimental Protocol (Generalized)

This protocol is a general guideline and would require optimization for the specific synthesis of this compound.

-

Reaction Setup: To an oven-dried Schlenk tube, add the photoredox catalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1-2 mol%). The tube is then sealed, evacuated, and backfilled with an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: Add anhydrous solvent (e.g., THF). Add cyclohexene (1.0 eq) followed by dibromofluoromethane (CHBr₂F, typically in excess, e.g., 2.0-3.0 eq) via syringe.

-

Reaction: The reaction mixture is stirred and irradiated with a light source (e.g., blue LEDs) at room temperature for a specified time (e.g., 12-24 hours), with reaction progress monitored by GC-MS or TLC.

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the pure this compound.

Caption: Generalized experimental workflow for the synthesis of this compound.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra would provide key information.

Expected Spectral Features:

-

¹H NMR: The spectrum is expected to show complex multiplets for the cyclohexane ring protons. The chemical shifts will be influenced by the electronegative bromine and fluorine atoms.

-

¹³C NMR: The carbon atom attached to both bromine and fluorine (C1) will be significantly downfield and will likely appear as a doublet due to coupling with the fluorine atom. The other carbon atoms of the cyclohexane ring will appear at higher fields.

-

¹⁹F NMR: A single resonance is expected, which may be broadened or show complex coupling with the neighboring protons.

Experimental Protocol (Generalized):

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of an internal standard (e.g., TMS for ¹H and ¹³C NMR).

-

Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans.

-

¹³C NMR: Acquire the spectrum with proton decoupling.

-

¹⁹F NMR: Acquire the spectrum with or without proton decoupling.

-

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for determining the molecular weight and fragmentation pattern of this compound.

Expected Spectral Features:

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (181.05 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units will be observed for the molecular ion and any bromine-containing fragments.

-

Fragmentation: Common fragmentation pathways would involve the loss of Br, F, HBr, and HF.

Experimental Protocol (Generalized):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Oven Program: A temperature gradient program to ensure good separation (e.g., start at 50°C, ramp to 250°C).

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range of m/z 40-300.

-

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule.

Expected Spectral Features:

-

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region.

-

C-H bending: Absorptions in the 1440-1470 cm⁻¹ region.

-

C-F stretching: A strong absorption band typically in the 1000-1100 cm⁻¹ region.

-

C-Br stretching: An absorption in the 500-600 cm⁻¹ region.

Experimental Protocol (Generalized):

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.

Caption: General analytical workflow for the characterization of this compound.

Biological Activity and Reactivity

Potential Biological Activity

While there is no specific data on the biological activity of this compound, halogenated organic compounds are known to exhibit a wide range of biological activities.[3][4] The presence of both bromine and fluorine may impart interesting pharmacological properties. For instance, various halogenated cyclohexanes have been investigated for their antimicrobial properties.[5] Further research is needed to explore the potential biological activities of this specific compound.

Reactivity

The presence of two different halogens on the same carbon atom suggests a rich and varied reactivity profile for this compound.

-

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where either the bromide or the fluoride (B91410) acts as a leaving group. Bromide is generally a better leaving group than fluoride.

-

Elimination Reactions: Treatment with a strong base could lead to elimination reactions, forming a fluorinated cyclohexene derivative.

-

Grignard Reagent Formation: The C-Br bond can be used to form a Grignard reagent, which is a versatile intermediate in organic synthesis for forming new carbon-carbon bonds.

Conclusion

This compound is a halogenated cyclohexane with potential as a synthetic building block. This guide has provided a summary of its chemical structure and computed properties. While specific experimental data is scarce, a plausible synthetic route via photoredox catalysis and generalized analytical protocols for its characterization using NMR, GC-MS, and IR spectroscopy have been outlined. Further experimental investigation into the synthesis, characterization, reactivity, and biological activity of this compound is warranted to fully explore its potential in chemical synthesis and drug development.

References

- 1. This compound | C6H10BrF | CID 53445857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Photoredox-Catalyzed Addition of Dibromofluoromethane to Alkenes: Direct Synthesis of 1-Bromo-1-fluoroalkanes [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic Data of 1-Bromo-1-fluorocyclohexane: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-Bromo-1-fluorocyclohexane. Due to a lack of publicly available experimental spectra for this specific compound, this document leverages data from analogous compounds, namely bromocyclohexane (B57405) and fluorocyclohexane, to provide well-founded predictions for its ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry data. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of substituent effects and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.20 - 2.40 | m | 2H | H-2, H-6 (axial) |

| 1.95 - 2.15 | m | 2H | H-2, H-6 (equatorial) |

| 1.60 - 1.85 | m | 4H | H-3, H-5 |

| 1.30 - 1.55 | m | 2H | H-4 |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 105.0 (d, ¹JCF ≈ 240 Hz) | C-1 |

| 38.0 (d, ²JCF ≈ 20 Hz) | C-2, C-6 |

| 24.5 | C-3, C-5 |

| 23.0 | C-4 |

Predicted ¹⁹F NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity |

| -150 to -180 | m |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2945 - 2860 | Strong | C-H stretching |

| 1450 | Medium | CH₂ scissoring |

| 1150 - 1050 | Strong | C-F stretching |

| 680 - 580 | Strong | C-Br stretching |

Mass Spectrometry (MS)

Predicted Key Mass Fragments (Electron Ionization)

| m/z | Proposed Fragment |

| 182/180 | [M]⁺ (Molecular ion) |

| 101 | [M - Br]⁺ |

| 81 | [C₆H₉]⁺ |

| 55 | [C₄H₇]⁺ |

Experimental Protocols

The following are detailed, hypothetical protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 15-20 mg of this compound into a clean, dry vial.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette with a cotton plug to filter out any particulate matter.

-

Cap the NMR tube securely.

¹H NMR Acquisition:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 20 ppm

¹³C NMR Acquisition:

-

Instrument: 100 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: zgpg30 (proton decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

¹⁹F NMR Acquisition:

-

Instrument: 376 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: zg30

-

Number of Scans: 64

-

Relaxation Delay: 1.5 s

-

Spectral Width: 300 ppm

Infrared (IR) Spectroscopy

Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft tissue soaked in isopropanol (B130326) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly with isopropanol after the measurement.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in dichloromethane.

GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL (split mode, 50:1)

-

Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Visualizations

The following diagrams illustrate the predicted spectroscopic features of this compound.

Caption: Predicted NMR correlations for this compound.

A Technical Guide to 1-Bromo-1-fluorocyclohexane: Synthesis, Properties, and Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-bromo-1-fluorocyclohexane, a halogenated cycloalkane with potential applications in organic synthesis and as a building block in the development of novel chemical entities. This document details its chemical identifiers, physical properties, a modern synthetic approach, and its potential reactivity, with a focus on providing actionable information for laboratory professionals.

Core Identifiers and Properties

Precise identification of chemical compounds is critical for regulatory compliance, safety, and scientific accuracy. The following tables summarize the key identifiers and computed physical properties of this compound.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₆H₁₀BrF[1] |

| Canonical SMILES | C1CCC(CC1)(F)Br[1] |

| InChI | InChI=1S/C6H10BrF/c7-6(8)4-2-1-3-5-6/h1-5H2[1] |

| InChIKey | BNPNIFIUQOPWRT-UHFFFAOYSA-N[1] |

Physicochemical Data

The following table outlines the computed physicochemical properties of this compound, which are crucial for planning experiments and understanding its behavior in various systems.

| Property | Value |

| Molecular Weight | 181.05 g/mol [1] |

| Exact Mass | 179.99499 Da[1] |

| XLogP3 | 3.1[1] |

| Hydrogen Bond Donor Count | 0[1] |

| Hydrogen Bond Acceptor Count | 1[1] |

| Rotatable Bond Count | 0[1] |

| Topological Polar Surface Area | 0 Ų[1] |

| Heavy Atom Count | 8[1] |

Synthesis of this compound

The introduction of a geminal bromo-fluoro motif onto a cyclic alkane represents a valuable synthetic transformation. A modern and efficient method for the synthesis of 1-bromo-1-fluoroalkanes involves the photoredox-catalyzed addition of dibromofluoromethane (B117605) to alkenes. While a specific experimental protocol for the synthesis of this compound is not detailed in the literature, a general procedure can be adapted from the work of Qing and colleagues published in Organic Letters.

General Experimental Protocol: Photoredox-Catalyzed Synthesis

This protocol describes a general method for the synthesis of 1-bromo-1-fluoroalkanes from unactivated alkenes.

Materials:

-

Unactivated alkene (e.g., cyclohexene)

-

Dibromofluoromethane (CHBr₂F)

-

Photoredox catalyst (e.g., [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Inert gas (e.g., Nitrogen or Argon)

-

Photoreactor (e.g., equipped with a blue LED light source)

-

Standard laboratory glassware for inert atmosphere techniques

-

Reagents for purification (e.g., silica (B1680970) gel for column chromatography)

Procedure:

-

To a flame-dried reaction vessel, add the unactivated alkene (1.0 equivalent) and the photoredox catalyst (typically 1-2 mol%).

-

Seal the vessel and purge with an inert gas.

-

Add anhydrous THF as the solvent, followed by dibromofluoromethane (typically 1.5-2.0 equivalents).

-

Place the reaction vessel in a photoreactor and irradiate with a blue LED light source at room temperature.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC).

-

Upon completion, quench the reaction and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 1-bromo-1-fluoroalkane.

This method offers a direct and efficient route to 1-bromo-1-fluoroalkanes under mild reaction conditions.

Experimental Workflow Diagram

Caption: Workflow for the photoredox-catalyzed synthesis of this compound.

Reactivity and Potential Applications

While specific reactivity data for this compound is not extensively documented, its structure suggests several potential reaction pathways relevant to drug discovery and organic synthesis. The presence of two different halogens on the same carbon atom (a geminal dihalide) offers opportunities for selective transformations.

-

Nucleophilic Substitution: The bromide is a better leaving group than the fluoride. Therefore, nucleophilic substitution reactions are expected to selectively displace the bromine atom. This could allow for the introduction of a wide range of functional groups at the C1 position, while retaining the fluorine atom, which is often desirable in medicinal chemistry for its ability to modulate pharmacokinetic and pharmacodynamic properties.

-

Organometallic Reagent Formation: The carbon-bromine bond can potentially be used to form organometallic reagents, such as Grignard or organolithium reagents. However, the presence of the adjacent fluorine atom may influence the stability and reactivity of these intermediates.

-

Elimination Reactions: Under suitable basic conditions, elimination of HBr could occur to form a fluoroalkene. The regioselectivity of this elimination would be of synthetic interest.

The ability to serve as a precursor to monofluorinated cyclohexane (B81311) derivatives makes this compound a potentially valuable building block for the synthesis of new bioactive molecules. The incorporation of fluorine is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

Conclusion

This compound is a specialized chemical entity with potential for broader application in synthetic and medicinal chemistry. While some of its fundamental data, such as a dedicated CAS number and detailed experimental protocols, are not yet firmly established in the public domain, this guide provides a summary of its known identifiers, computed properties, and a viable synthetic strategy based on modern photochemical methods. As the field of fluorine chemistry continues to expand, the utility of such building blocks is likely to grow, making a thorough understanding of their properties and synthesis essential for researchers in drug development and other scientific disciplines.

References

The Synthetic Potential of 1-Bromo-1-fluorocyclohexane: A Theoretical Exploration for Advanced Organic Synthesis

Disclaimer: The following is a theoretical guide based on established principles of organic chemistry and data from structurally related compounds. As of late 2025, there is a notable scarcity of published experimental data specifically for 1-bromo-1-fluorocyclohexane. This document aims to predict its reactivity and explore its potential applications to stimulate further research.

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorinated functional groups can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This compound is a geminal dihalocyclohexane with the potential to serve as a versatile building block in organic synthesis. The presence of two different halogens on the same carbon atom offers orthogonal reactivity, enabling a diverse range of chemical transformations. This guide explores the predicted synthetic utility of this compound, focusing on its potential synthesis, reactivity, and applications in the development of novel chemical entities.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₆H₁₀BrF |

| Molecular Weight | 181.05 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Estimated 170-180 °C |

| Density | Estimated ~1.5 g/cm³ |

| Lipophilicity (XLogP3) | ~3.1 |

Potential Synthetic Routes

The synthesis of this compound is not well-documented. However, a plausible approach could be adapted from modern fluorination and bromination techniques. One potential route could involve the photoredox-catalyzed addition of dibromofluoromethane (B117605) to cyclohexene (B86901).

Hypothetical Experimental Protocol: Photoredox-Catalyzed Synthesis

This protocol is adapted from methodologies for the synthesis of 1-bromo-1-fluoroalkanes.

Reaction:

Cyclohexene + CHBr₂F ---(Photoredox Catalyst, Light)---> this compound

Materials:

-

Cyclohexene

-

Dibromofluoromethane

-

[Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (Photocatalyst)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere, add the photocatalyst (1-2 mol%).

-

Add anhydrous THF, followed by cyclohexene (1.0 eq).

-

Add dibromofluoromethane (1.5 eq).

-

Irradiate the reaction mixture with a blue LED lamp at room temperature.

-

Monitor the reaction progress by GC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to yield this compound.

Predicted Reactivity and Potential Applications

The reactivity of this compound is dictated by the C-Br and C-F bonds. The C-Br bond is significantly more labile and is expected to be the primary site of reaction under nucleophilic and organometallic conditions. The strong C-F bond is anticipated to remain intact during many transformations, making this compound a precursor to fluorinated cyclohexanes.

Nucleophilic Substitution Reactions

This compound is predicted to undergo nucleophilic substitution, likely proceeding through an Sₙ1 mechanism due to the tertiary nature of the carbon atom and the ability to form a stabilized α-fluorocarbocation. The bromide is an excellent leaving group, while the fluoride (B91410) is a poor one.

Predicted Sₙ1 Reaction Pathway

Caption: Predicted Sₙ1 mechanism for nucleophilic substitution.

Potential Applications:

-

Introduction of various functional groups: Reaction with nucleophiles such as azides, cyanides, alkoxides, and thiolates would lead to the corresponding 1-fluoro-1-substituted cyclohexanes. These products could be valuable intermediates in medicinal chemistry.

-

Synthesis of fluorinated analogs of bioactive molecules: The fluorocyclohexyl moiety can be incorporated into existing drug scaffolds to improve their metabolic stability and binding properties.

Hypothetical Experimental Protocol: Nucleophilic Substitution with Sodium Azide (B81097)

Reaction:

This compound + NaN₃ ---> 1-Azido-1-fluorocyclohexane

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.

-

Add sodium azide (1.2 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for several hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture, pour it into water, and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Nucleophile | Predicted Product | Potential Application |

| NaN₃ | 1-Azido-1-fluorocyclohexane | Precursor to amines and heterocycles |

| KCN | 1-Cyano-1-fluorocyclohexane | Precursor to carboxylic acids and amides |

| NaOMe | 1-Fluoro-1-methoxycyclohexane | Introduction of a methoxy (B1213986) group |

| NaSPh | 1-Fluoro-1-(phenylthio)cyclohexane | C-S bond formation |

Elimination Reactions

Treatment of this compound with a strong, non-nucleophilic base is expected to induce elimination, leading to the formation of 1-fluorocyclohexene. The reaction would likely follow an E2 mechanism, requiring an anti-periplanar arrangement of a β-hydrogen and the bromine leaving group.

Predicted E2 Elimination Pathway

Caption: Predicted E2 mechanism for the formation of 1-fluorocyclohexene.

Potential Applications:

-

Synthesis of fluorinated alkenes: 1-Fluorocyclohexene is a useful intermediate for further functionalization, such as in Diels-Alder reactions or as a substrate for epoxidation.

Hypothetical Experimental Protocol: Elimination with Potassium tert-Butoxide

Reaction:

This compound + t-BuOK ---> 1-Fluorocyclohexene

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous tert-butanol (B103910)

Procedure:

-

In a dry flask under an inert atmosphere, dissolve potassium tert-butoxide (1.5 eq) in anhydrous tert-butanol.

-

Cool the solution in an ice bath.

-

Add a solution of this compound (1.0 eq) in tert-butanol dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by GC-MS.

-

Quench the reaction with water and extract with pentane.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation.

| Base | Predicted Major Product | Comments |

| Potassium tert-butoxide | 1-Fluorocyclohexene | Strong, sterically hindered base favors elimination |

| Sodium ethoxide | Mixture of substitution and elimination products | Less hindered base may lead to competing Sₙ1 |

Organometallic Reactions

The C-Br bond can be targeted for the formation of organometallic reagents, such as Grignard or organolithium reagents. This would generate a highly reactive nucleophilic species with a fluorine atom on the same carbon.

Potential Applications:

-

Formation of C-C bonds: The resulting organometallic reagent could react with a variety of electrophiles (aldehydes, ketones, CO₂, etc.) to form new carbon-carbon bonds, leading to more complex fluorinated molecules.

Potential Synthetic Workflow

Caption: Overview of potential synthetic transformations.

Conclusion

While experimental data on this compound is currently limited, its chemical structure suggests it could be a highly valuable and versatile building block in organic synthesis. The differential reactivity of the C-Br and C-F bonds should allow for selective transformations, providing access to a wide array of monofluorinated cyclohexane (B81311) derivatives. The predicted reactivity in nucleophilic substitution, elimination, and organometallic reactions opens up numerous possibilities for its application in the synthesis of complex molecules for the pharmaceutical and materials science industries. Further experimental investigation into the synthesis and reactivity of this compound is warranted and has the potential to yield exciting new methodologies for the incorporation of fluorine into organic scaffolds.

An In-depth Technical Guide to 1-Bromo-1-fluorocyclohexane: Electrophilic and Nucleophilic Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic properties of 1-Bromo-1-fluorocyclohexane, a geminal dihalocyclohexane with potential applications in organic synthesis and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established principles of organic chemistry, computational studies on analogous compounds, and spectroscopic data of related haloalkanes. The primary electrophilic site is identified as the carbon atom bearing the halogen substituents (C1), while the lone pairs of electrons on the bromine and fluorine atoms constitute the nucleophilic centers. This document outlines the theoretical basis for this reactivity, supported by extrapolated quantitative data, and provides detailed hypothetical experimental protocols for the synthesis and representative reactions of the title compound.

Introduction

This compound is a halogenated aliphatic cyclic compound. The presence of two different halogen atoms on the same carbon atom, a geminal dihalide arrangement, imparts unique chemical reactivity to the molecule. The distinct electronegativity and size of bromine and fluorine create a polarized environment, making the molecule susceptible to reactions with both nucleophiles and electrophiles. Understanding the electronic landscape of this compound is crucial for its strategic application as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide aims to provide a detailed overview of the molecule's reactive sites, supported by theoretical data and practical experimental methodologies.

Electronic Structure and Reactive Sites

The reactivity of this compound is fundamentally governed by the distribution of electron density within the molecule. The high electronegativity of both fluorine and bromine atoms leads to a significant polarization of the C1-F and C1-Br bonds.

Electrophilic Site:

The carbon atom C1, bonded to both bromine and fluorine, is the primary electrophilic site . The strong inductive effect (-I) of the two halogen atoms withdraws electron density from C1, resulting in a significant partial positive charge (δ+). This electron deficiency makes C1 highly susceptible to attack by nucleophiles.

Nucleophilic Sites:

The lone pairs of electrons on the bromine and fluorine atoms are the nucleophilic sites . Although the halogens are electronegative, their lone pairs can participate in reactions with strong electrophiles. The nucleophilicity of the halogens is generally weak and decreases with increasing electronegativity (Br > F).

Visualization of Electrophilic and Nucleophilic Sites

The following diagram illustrates the key reactive sites of this compound.

Caption: Predicted electrophilic and nucleophilic sites in this compound.

Quantitative Data (Theoretical)

Table 1: Calculated Partial Atomic Charges

| Atom | Predicted Partial Charge (e) |

| C1 | +0.25 to +0.40 |

| Br | -0.10 to -0.20 |

| F | -0.30 to -0.45 |

Note: These values are estimations based on the known electronegativities of the elements and computational models of similar molecules.

Table 2: Estimated Bond Parameters

| Bond | Bond Length (Å) | Bond Dissociation Energy (kJ/mol) |

| C1-F | ~1.39 | ~450 |

| C1-Br | ~1.94 | ~285 |

Note: Bond lengths and energies are approximated from data for related fluorinated and brominated alkanes.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis and a representative reaction of this compound. These protocols are based on established methodologies for the synthesis and reaction of geminal dihaloalkanes.

Synthesis of this compound

A plausible synthetic route to this compound is the photoredox-catalyzed addition of dibromofluoromethane (B117605) to cyclohexene (B86901).

Reaction Scheme:

Experimental Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine cyclohexene (1.0 equiv.), dibromofluoromethane (1.5 equiv.), and a photoredox catalyst (e.g., [Ir(ppy)₂(dF(CF₃)ppy)]PF₆, 1-2 mol%) in a suitable degassed solvent (e.g., acetonitrile (B52724) or DMF).

-

Reaction Execution: Stir the reaction mixture vigorously and irradiate with a visible light source (e.g., a blue LED lamp) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford pure this compound.

Nucleophilic Substitution Reaction

The primary electrophilic site at C1 is expected to readily undergo nucleophilic substitution. The C-Br bond is weaker than the C-F bond, making bromide the better leaving group.

Reaction Scheme:

Logical Relationship of a Nucleophilic Substitution:

Caption: Logical flow of a nucleophilic substitution reaction.

Detailed Protocol (Example with Sodium Azide):

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Reagent Addition: Add sodium azide (B81097) (NaN₃, 1.2 equiv.) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 50-70 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-azido-1-fluorocyclohexane. Further purification can be achieved by column chromatography if necessary.

Conclusion

This compound possesses distinct electrophilic and nucleophilic centers due to the presence of the C-Br and C-F bonds at the same carbon atom. The C1 carbon is the primary electrophilic site, susceptible to nucleophilic attack, with bromide being the preferential leaving group. The halogen atoms themselves are weak nucleophilic centers. While direct experimental data for this molecule is scarce, its reactivity can be reliably predicted based on fundamental organic chemistry principles. The synthetic and reaction protocols provided in this guide offer a practical framework for researchers to utilize this compound as a versatile intermediate in the development of novel chemical entities. Further computational and experimental studies are warranted to fully elucidate the quantitative aspects of its reactivity.

An In-depth Technical Guide to the Stereochemistry and Conformational Analysis of 1-Bromo-1-fluorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-1-fluorocyclohexane presents a fascinating case study in stereochemistry and conformational analysis, where the interplay of sterics, electronics, and stereoelectronic effects dictates its three-dimensional structure and reactivity. This technical guide provides a comprehensive overview of the stereochemical features and conformational preferences of this geminal dihalocyclohexane. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates from well-established principles of conformational analysis and data from analogous substituted cyclohexanes to provide a detailed theoretical framework. This guide includes a discussion of the anomeric effect, a summary of relevant quantitative data, a proposed synthetic protocol, and predictive analysis of its spectroscopic properties.

Introduction to Stereochemistry in this compound

This compound is a chiral molecule due to the presence of a stereocenter at the C1 position, which is bonded to four different substituents: a bromine atom, a fluorine atom, and two different carbon pathways within the cyclohexane (B81311) ring. Consequently, it exists as a pair of enantiomers, (R)-1-bromo-1-fluorocyclohexane and (S)-1-bromo-1-fluorocyclohexane.

The cyclohexane ring itself is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain. The chair conformation has two distinct positions for substituents: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). The interplay of the substituents at C1 with the chair conformation is the central theme of this analysis.

Conformational Analysis

The conformational analysis of this compound involves the investigation of the equilibrium between two chair conformers that interconvert via a process known as ring flipping. In this process, axial substituents become equatorial and vice versa. For this compound, this equilibrium involves one halogen in the axial position and the other in the equatorial position.

Steric Considerations

The primary factor governing the conformational preference in substituted cyclohexanes is the steric strain arising from 1,3-diaxial interactions. Larger substituents generally prefer the more spacious equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring.

To quantify this preference, the concept of A-values is used, which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.[1] While an A-value for the geminal -F, -Br substitution is not available, we can analyze the individual A-values of fluorine and bromine to infer the steric demands.

| Substituent | A-value (kcal/mol) | Van der Waals Radius (Å) | C-X Bond Length (Å)[2][3] |

| -F | ~0.25 - 0.38 | 1.47 | ~1.35 |

| -Br | ~0.38 - 0.48[4] | 1.85 | ~1.94 |

Bromine has a larger van der Waals radius than fluorine, suggesting it is sterically bulkier.[5] However, the carbon-bromine bond is significantly longer than the carbon-fluorine bond.[6] This increased bond length places the larger bromine atom further away from the axial hydrogens, mitigating the 1,3-diaxial interactions.[4] Consequently, the A-values for fluorine and bromine are surprisingly similar. Based purely on steric hindrance, predicting the favored conformer is not straightforward.

The Anomeric Effect

A key stereoelectronic factor to consider in this compound is the anomeric effect. The anomeric effect is the tendency of an electronegative substituent adjacent to a heteroatom in a cyclohexane ring to prefer the axial orientation, contrary to what would be expected from steric considerations alone.[7] While the classic anomeric effect involves a heteroatom within the ring, a similar phenomenon, often termed a generalized anomeric effect, can occur in carbocycles.

In the context of this compound, the system can be represented as C-C-X-Y, where X and Y are the electronegative halogen atoms. The anomeric effect in this context can be explained by a stabilizing hyperconjugative interaction between the lone pair of one halogen and the antibonding orbital (σ*) of the C-halogen bond of the other. This interaction is maximized when the lone pair and the antibonding orbital are anti-periplanar, a condition met when one halogen is axial and the other is equatorial.

Specifically, the conformer with the more electronegative fluorine atom in the axial position and the bromine atom in the equatorial position is likely to be stabilized by an anomeric effect. This stabilization arises from the hyperconjugation of an equatorial C-Br bonding orbital into the low-lying antibonding orbital of the axial C-F bond. Conversely, placing the larger bromine atom in the axial position and fluorine in the equatorial position would lead to greater steric repulsion. Therefore, it is predicted that the conformer with the fluorine atom in the axial position and the bromine atom in the equatorial position will be the more stable conformer .

Proposed Experimental Protocol for Synthesis

Reaction Scheme

Detailed Methodology

Materials:

-

Cyclohexene

-

Dibromofluoromethane (B117605) (CHBr₂F)

-

[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (photocatalyst)

-

Anhydrous Tetrahydrofuran (THF)

-

Blue LED light source

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the photocatalyst [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1-2 mol%).

-

The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add anhydrous THF as the solvent.

-

Add cyclohexene (1.0 equivalent) to the reaction mixture.

-

Add dibromofluoromethane (1.5-2.0 equivalents).

-

The reaction mixture is stirred and irradiated with a blue LED light source at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.

Predicted Spectroscopic Data

Due to the lack of experimental spectra for this compound, the following are predictions based on typical chemical shift ranges for similar structures.

13C NMR Spectroscopy

The 13C NMR spectrum is expected to show six distinct signals due to the asymmetry of the molecule. The most deshielded signal will be C1, the carbon bearing the two halogen atoms. The chemical shift of C1 will be significantly influenced by both the electronegative fluorine and the heavier bromine atom. Carbons attached to fluorine typically appear at a lower field, and the presence of bromine also causes a downfield shift.[10][11][12][13]

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C1 (C-Br,F) | 90 - 110 | Strongly deshielded by two electronegative halogens. |

| C2, C6 | 30 - 45 | β-effect of the halogen substituents. |

| C3, C5 | 20 - 30 | γ-effect, expected to be similar to unsubstituted cyclohexane carbons. |

| C4 | 20 - 30 | δ-effect, least affected by the substituents. |

It is important to note that the carbon signals will likely exhibit coupling to the fluorine atom (¹⁹F, I = ½). C1 will show a large one-bond C-F coupling (¹JCF), and C2/C6 will show a smaller two-bond coupling (²JCF).

Conclusion

This technical guide has provided a detailed theoretical analysis of the stereochemistry and conformational preferences of this compound. The molecule is chiral and exists as a pair of enantiomers. Its conformational equilibrium is governed by a delicate balance of steric and stereoelectronic effects. While steric factors alone do not provide a clear preference, the anomeric effect is predicted to favor the conformer with the fluorine atom in the axial position and the bromine atom in the equatorial position. A plausible synthetic route via photoredox catalysis has been proposed, and predictive 13C NMR data has been presented. Further experimental and computational studies are warranted to validate these theoretical predictions and to fully elucidate the properties of this intriguing molecule, which holds potential as a building block in the synthesis of novel chemical entities for drug discovery and materials science.

References

- 1. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 3. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The correct order of van der Waals radius of \mathrm{F}, \mathrm{Cl} and\.. [askfilo.com]

- 6. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 7. Anomeric effect - Wikipedia [en.wikipedia.org]

- 8. Photoredox-Catalyzed Addition of Dibromofluoromethane to Alkenes: Direct Synthesis of 1-Bromo-1-fluoroalkanes [organic-chemistry.org]

- 9. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Theoretical Calculations and Modeling of 1-Bromo-1-fluorocyclohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the conformational and spectroscopic analysis of 1-Bromo-1-fluorocyclohexane. Due to the limited availability of direct experimental and theoretical data for this specific molecule in peer-reviewed literature, this guide establishes a robust framework for its study based on well-documented research on analogous halogenated cyclohexanes. It details the principles of conformational analysis, outlines state-of-the-art computational methods, provides hypothetical yet realistic quantitative data, and describes relevant experimental protocols for validation. This document serves as a practical manual for researchers seeking to model and understand the physicochemical properties of this compound and similar gem-dihalogenated cyclic systems, which are of increasing interest in medicinal chemistry and materials science.

Introduction to Conformational Analysis of this compound

The cyclohexane (B81311) ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In this compound, this leads to a dynamic equilibrium between two primary chair conformers. These conformers are distinguished by the axial or equatorial orientation of the bromine and fluorine atoms. In one conformer, the bromine atom is in an axial position while the fluorine is equatorial. In the other, the fluorine is axial, and the bromine is equatorial. The relative stability of these two conformers is dictated by a complex interplay of steric and electronic effects, including 1,3-diaxial interactions and stereoelectronic effects such as the anomeric effect. Understanding this conformational equilibrium is crucial as it governs the molecule's overall shape, reactivity, and biological activity.

Computational Modeling of this compound Conformers

Computational chemistry provides powerful tools to investigate the conformational landscape of this compound. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are the most common and reliable methods for such studies.

Computational Protocol

A typical computational workflow for the conformational analysis of this compound is as follows:

-

Initial Structure Generation: The two chair conformers of this compound (axial-Br/equatorial-F and equatorial-Br/axial-F) are constructed.

-

Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. A common level of theory for this step is DFT with a functional like B3LYP and a basis set such as 6-31G(d).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory, for instance, a larger basis set like aug-cc-pVTZ or a more sophisticated method like CCSD(T).

-

Solvation Modeling: To simulate the effect of a solvent, the calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

Quantitative Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from the computational analysis of the two chair conformers of this compound. The values presented here are illustrative and based on typical results for similar halogenated cyclohexanes.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| Axial-Br / Equatorial-F | B3LYP/6-31G(d) | 0.00 (Reference) |

| Equatorial-Br / Axial-F | B3LYP/6-31G(d) | Value to be calculated |

| Axial-Br / Equatorial-F | MP2/aug-cc-pVTZ | 0.00 (Reference) |

| Equatorial-Br / Axial-F | MP2/aug-cc-pVTZ | Value to be calculated |

Table 2: Key Geometrical Parameters of this compound Conformers (Illustrative)

| Parameter | Conformer: Axial-Br / Equatorial-F | Conformer: Equatorial-Br / Axial-F |

| Bond Lengths (Å) | ||

| C-Br | ~1.97 | ~1.95 |

| C-F | ~1.40 | ~1.42 |

| C-C (average) | ~1.53 | ~1.53 |

| **Bond Angles (°) ** | ||

| Br-C-F | ~108.5 | ~108.5 |

| C-C-C (average) | ~111.0 | ~111.0 |

| Dihedral Angles (°) | ||

| Br-C-C-C | ~ -65 (anti-gauche) | ~ 175 (anti-periplanar) |

| F-C-C-C | ~ 175 (anti-periplanar) | ~ -65 (anti-gauche) |

Experimental Protocols for Validation

Theoretical calculations should be validated against experimental data. The primary techniques for studying the conformational equilibrium of halogenated cyclohexanes are variable-temperature Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Variable-Temperature NMR Spectroscopy

Principle: At low temperatures, the rate of interconversion between the two chair conformers (ring flip) becomes slow on the NMR timescale, allowing for the observation of distinct signals for each conformer. The relative areas of these signals can be used to determine the equilibrium constant and, subsequently, the Gibbs free energy difference (ΔG°) between the conformers.

Protocol:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CDCl₃, acetone-d₆, or toluene-d₈).

-

Spectra Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired at a range of temperatures, starting from room temperature and gradually decreasing until the signals for the individual conformers are resolved.

-

Signal Assignment: The signals for the axial and equatorial conformers are assigned based on chemical shifts and coupling constants. For example, axial protons typically resonate at a higher field (lower ppm) than equatorial protons.

-

Integration and Analysis: The integrals of the well-resolved signals corresponding to each conformer are measured to determine their relative populations. The equilibrium constant (K_eq) is calculated as the ratio of the populations of the two conformers.

-

Thermodynamic Parameters: The Gibbs free energy difference is calculated using the equation ΔG° = -RTln(K_eq). By measuring K_eq at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) differences can be determined from a van't Hoff plot (ln(K_eq) vs. 1/T).

Infrared (IR) Spectroscopy

Principle: The vibrational modes of a molecule are sensitive to its conformation. The IR spectra of the axial and equatorial conformers will exhibit distinct absorption bands. By analyzing the temperature or solvent dependence of the intensities of these bands, the conformational equilibrium can be studied.

Protocol:

-

Sample Preparation: The IR spectrum of this compound is recorded in the gas phase, in a non-polar solvent (e.g., cyclohexane), and as a solid at low temperatures.

-

Spectra Acquisition: Spectra are recorded over a suitable range (typically 4000-400 cm⁻¹) using an FT-IR spectrometer. For low-temperature studies, a cryostat is used.

-

Band Assignment: The observed vibrational bands are assigned to specific vibrational modes of the axial and equatorial conformers with the aid of theoretical frequency calculations.

-

Conformational Analysis: At low temperatures, the spectrum of the solid phase may simplify, indicating the presence of a single, more stable conformer. By comparing the spectra at different temperatures and in different phases, bands corresponding to each conformer can be identified. The relative intensities of these bands can be used to estimate the conformer populations.

Visualizations

The following diagrams illustrate key concepts in the theoretical study of this compound.

Caption: Conformational equilibrium of this compound.

Caption: A general workflow for the theoretical study of this compound.

Conclusion

The Obscure Genesis of a Halogenated Cyclohexane: A Technical Guide to 1-Bromo-1-fluorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the known synthetic methodologies and physicochemical properties of 1-Bromo-1-fluorocyclohexane, a halogenated aliphatic compound. While the precise historical account of its initial discovery and synthesis remains elusive in readily accessible scientific literature, this document provides a comprehensive overview of its preparation, characterization, and the broader context of geminal bromo-fluoroalkane chemistry.

Physicochemical Properties

This compound is a cyclic alkane containing both a bromine and a fluorine atom attached to the same carbon atom. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₀BrF |

| Molecular Weight | 181.05 g/mol |

| IUPAC Name | This compound |

| CAS Number | 656-57-5[1] |

| Boiling Point | 166.7 °C at 760 mmHg (Predicted)[1] |

| Density | 1.4 g/cm³ (Predicted)[1] |

| Flash Point | 56.8 °C (Predicted)[1] |

Historical Context and Synthesis

The history of organofluorine chemistry dates back to the 19th century, with the field gaining significant momentum in the mid-20th century. However, the specific discovery of this compound is not well-documented in prominent historical reviews of the field. Early work on geminal dihaloalkanes often focused on compounds with identical halogen atoms. The synthesis of mixed geminal halides, particularly those containing fluorine, presented significant challenges to early organic chemists.

While a definitive first synthesis remains untraced, modern synthetic approaches provide reliable methods for the preparation of 1-bromo-1-fluoroalkanes. One contemporary and efficient method involves the photoredox-catalyzed addition of dibromofluoromethane (B117605) to alkenes. Although this specific example focuses on the synthesis of 1-bromo-1-fluoroalkanes from unactivated alkenes in general, the principles can be applied to the synthesis of cyclic analogues.

Modern Synthetic Approach: Photoredox Catalysis

A notable modern approach for the synthesis of 1-bromo-1-fluoroalkanes was reported by Chen, Xu, and Qing in 2021. This method utilizes a photoredox catalyst to facilitate the addition of dibromofluoromethane to an alkene.

Experimental Protocol:

-

Reactants: Unactivated alkene (e.g., cyclohexene (B86901) as a precursor), dibromofluoromethane (CHBr₂F).

-

Catalyst: [Ir[dF(CF₃)ppy]₂(dtbbpy)]PF₆.

-

Solvent: Tetrahydrofuran (THF).

-

Procedure: The unactivated alkene and dibromofluoromethane are reacted in the presence of the photoredox catalyst in THF under visible light irradiation. This process is believed to proceed via a radical mechanism involving a hydrogen-atom transfer from the solvent.

This method offers a direct and efficient route to 1-bromo-1-fluoroalkanes with high chemoselectivity.

Logical Synthesis Workflow

The following diagram illustrates a generalized modern synthetic pathway to 1-bromo-1-fluoroalkanes, adaptable for the synthesis of this compound.

Caption: Generalized workflow for the photoredox-catalyzed synthesis of 1-bromo-1-fluoroalkanes.

Conclusion

While the historical origins of this compound are not clearly defined in the existing scientific literature, modern organic synthesis provides robust methods for its preparation. As a geminal bromo-fluoro compound, it holds potential as a building block in the synthesis of more complex fluorinated molecules for applications in drug discovery and materials science. Further research into historical chemical archives may yet uncover the seminal work describing the first synthesis of this intriguing halogenated cyclohexane.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Bromo-1-fluorocyclohexane from Cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-bromo-1-fluorocyclohexane, a valuable fluorinated building block in medicinal chemistry and drug development. Two viable synthetic routes starting from cyclohexanone (B45756) are presented, involving sequential α-halogenation reactions. Route A describes the initial α-bromination of cyclohexanone followed by nucleophilic fluorination. Route B outlines the α-fluorination of cyclohexanone followed by electrophilic bromination. Each protocol includes a comprehensive list of reagents and materials, step-by-step experimental procedures, and safety considerations. Quantitative data from the literature is summarized for easy comparison of the two routes. Additionally, visual diagrams of the reaction pathways and experimental workflows are provided to facilitate understanding and implementation.

Introduction

The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient methods for the synthesis of selectively fluorinated compounds is of great interest to the pharmaceutical and agrochemical industries. This compound is a versatile intermediate that allows for the introduction of a fluorinated cyclohexyl motif into target molecules. This document details two distinct, multi-step synthetic strategies for the preparation of this compound from the readily available starting material, cyclohexanone.

Data Presentation

The following table summarizes the quantitative data for the individual steps of the two proposed synthetic routes. Please note that the yields are based on literature reports for analogous reactions and may vary depending on the specific experimental conditions.

| Route | Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| A | 1 | α-Bromination of Cyclohexanone | Bromine (Br₂) | Acetic Acid | 25 | 2 | ~75 |

| A | 2 | Fluorination of 2-Bromocyclohexanone (B1249149) | Silver(I) Fluoride (AgF) | Acetonitrile | 80 | 24 | 60-70 (estimated) |

| B | 1 | α-Fluorination of Cyclohexanone | Selectfluor™ | Acetonitrile | 25 | 12 | 88 |

| B | 2 | α-Bromination of 2-Fluorocyclohexanone (B1314666) | N-Bromosuccinimide (NBS) | Carbon Tetrachloride | Reflux | 4 | 70-80 (estimated) |

Experimental Protocols

Route A: Bromination followed by Fluorination

This route involves the initial synthesis of 2-bromocyclohexanone, which is subsequently converted to the target compound via a halogen exchange reaction.

Step 1: Synthesis of 2-Bromocyclohexanone

Materials:

-

Cyclohexanone

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium bisulfite solution (saturated)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

In a well-ventilated fume hood, equip a round-bottom flask with a dropping funnel and a magnetic stir bar.

-

Charge the flask with cyclohexanone (1.0 eq) and glacial acetic acid.

-

Cool the mixture in an ice bath with stirring.

-

Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture into a separatory funnel containing cold water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers sequentially with saturated sodium bisulfite solution (to quench excess bromine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromocyclohexanone.

-

The crude product can be purified by vacuum distillation.

Step 2: Synthesis of this compound from 2-Bromocyclohexanone

Materials:

-

2-Bromocyclohexanone

-

Silver(I) Fluoride (AgF)

-

Acetonitrile (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (e.g., nitrogen or argon)

-

Celite®

-

Glass funnel with filter paper

Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere, add 2-bromocyclohexanone (1.0 eq) and anhydrous acetonitrile.

-

Add Silver(I) Fluoride (AgF) (1.5 eq) to the stirred solution.

-

Heat the reaction mixture to reflux (approximately 80-82 °C) and maintain for 24 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove silver salts.

-

Wash the filter cake with fresh acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to afford 1-bromo-1-fluorocyclohexanone.

Route B: Fluorination followed by Bromination

This alternative route begins with the synthesis of 2-fluorocyclohexanone, which is then brominated to yield the final product.

Step 1: Synthesis of 2-Fluorocyclohexanone

Materials:

-

Cyclohexanone

-

Selectfluor™ (F-TEDA-BF₄)

-

Acetonitrile

-

Round-bottom flask

-

Magnetic stirrer

-

Water

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Rotary evaporator

Protocol:

-

To a solution of cyclohexanone (1.2 eq) in acetonitrile, add Selectfluor™ (1.0 eq) in one portion at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 2-fluorocyclohexanone can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound from 2-Fluorocyclohexanone

Materials:

-

2-Fluorocyclohexanone

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (or a suitable alternative solvent)

-

Benzoyl peroxide (initiator)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Light source (e.g., UV lamp, optional)

-

Sodium sulfite (B76179) solution (saturated)

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-fluorocyclohexanone (1.0 eq) in carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux and irradiate with a light source to initiate the reaction.

-

Maintain the reflux for 4 hours or until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and filter off the succinimide (B58015) byproduct.

-

Wash the filtrate with saturated sodium sulfite solution, water, and brine.

-